

molecular weight and formula of ent-Florfenicold3

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An In-depth Technical Guide to ent-Florfenicold3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ent-Florfenicol-d3**, a deuterated enantiomer of the broad-spectrum antibiotic Florfenicol. As a stable isotope-labeled compound, **ent-Florfenicol-d3** is a critical tool for researchers in drug development and veterinary medicine, primarily serving as an internal standard for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.[1][2]

Core Data and Physicochemical Properties

The fundamental properties of **ent-Florfenicol-d3** are crucial for its application as an analytical standard. These properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C12H11D3Cl2FNO4S	[1][3][4][5]
Molecular Weight	361.23 g/mol	[1][3][4][5]
CAS Number	1217619-10-7	[4][5]
Appearance	White to off-white solid/crystalline powder	[1][3]
Stereochemistry	(1S,2R)	[1]
Solubility	Soluble in methanol, acetonitrile, and other organic solvents.	[1][3]

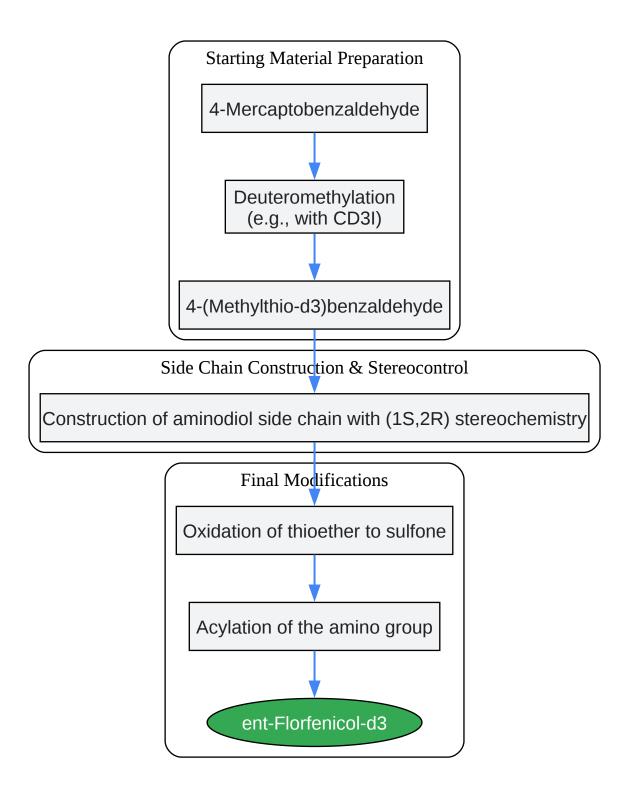
ent-Florfenicol is the enantiomer of the biologically active D-threo isomer of Florfenicol, which has the (1R,2S) configuration.[1]

Synthesis of ent-Florfenicol-d3: A Plausible Experimental Workflow

While specific, detailed experimental protocols for the synthesis of **ent-Florfenicol-d3** are not widely published, a plausible synthetic route can be inferred from established methods for Florfenicol synthesis and isotopic labeling.[1][3] The key challenges in the synthesis are the introduction of the deuterium atoms and maintaining the desired (1S,2R) stereochemistry.[1]

A potential high-level workflow for the synthesis of **ent-Florfenicol-d3** is outlined below.





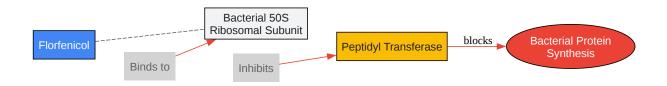
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Caption: Plausible synthetic workflow for ent-Florfenicol-d3.



Mechanism of Action of the Parent Compound: Florfenicol

ent-Florfenicol-d3 is the enantiomer of the active form and is expected to have negligible antibacterial activity.[3] The parent compound, Florfenicol, is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[1][4] Its mechanism of action involves binding to the 50S ribosomal subunit, which in turn inhibits the peptidyl transferase enzyme, preventing the formation of peptide bonds and halting protein elongation.[1][3][4]



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Caption: Mechanism of action of Florfenicol.

Experimental Protocols

The primary application of **ent-Florfenicol-d3** is as an internal standard in analytical methods for the quantification of Florfenicol and its major metabolite, Florfenicol amine.[1]

Protocol 1: Quantification of Florfenicol and Florfenicol Amine in Bovine Serum and Seminal Plasma using UHPLC-MS/MS

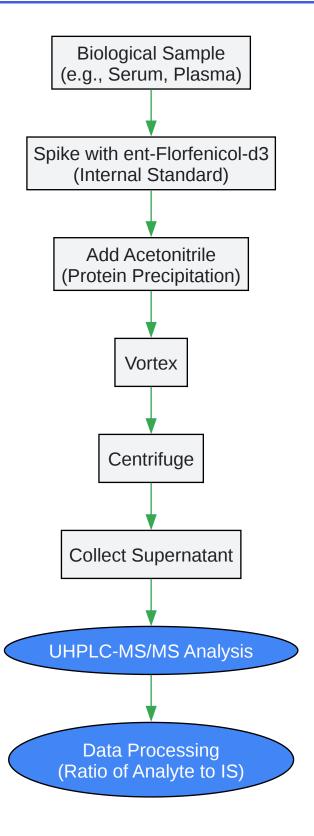
This protocol is adapted from a validated method and is directly applicable for **ent-Florfenicol-d3**.[1]

- 1. Preparation of Standard Solutions[4][6]
- Stock Solutions (1000 μg/mL): Accurately weigh and dissolve 10 mg of Florfenicol and Florfenicol amine into separate 10 mL volumetric flasks, bringing each to volume with methanol.



- Internal Standard Stock Solution (100 μg/mL): Prepare a 100 μg/mL stock solution of **ent-Florfenicol-d3** by dissolving 1 mg in a 10 mL volumetric flask with methanol.
- Working Solutions: Prepare working solutions for calibration curves and quality control (QC) samples by serial dilution of the stock solutions in acetonitrile. A typical internal standard working solution concentration is 2 μg/mL. Protect all solutions from light.
- 2. Sample Preparation (Protein Precipitation)[1][6]
- To 100 μ L of serum or seminal plasma in a microcentrifuge tube, add 20 μ L of the **ent-Florfenicol-d3** internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant for UHPLC-MS/MS analysis.
- 3. Chromatographic Conditions
- Column: A C18 reversed-phase column is typically used.[7]
- Mobile Phase: Gradient elution with water and acetonitrile, often with a modifier like formic acid to improve ionization.
- Detection: Tandem Mass Spectrometry (MS/MS) with monitoring of specific precursor-toproduct ion transitions for Florfenicol, Florfenicol amine, and ent-Florfenicol-d3.[1]





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Caption: Analytical workflow for Florfenicol quantification.



Protocol 2: Chiral Separation of Florfenicol Enantiomers by HPLC

This protocol is based on a validated method for the enantiomeric separation of Florfenicol and can be used to assess the enantiomeric purity of Florfenicol samples using **ent-Florfenicol-d3**. [3]

- 1. Chromatographic Conditions[3]
- Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 μm
- Mobile Phase: n-Hexane:Ethanol:Methanol (80:10:10, v/v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 225 nm
- Column Temperature: Ambient
- 2. Sample Preparation[3]
- Prepare a stock solution of the Florfenicol sample in the mobile phase.
- Dilute the stock solution to a suitable concentration for analysis.
- For use as an internal standard, a stock solution of **ent-Florfenicol-d3** of known concentration is prepared and added to the sample before analysis.
- 3. Analysis[3]
- Inject the prepared sample into the HPLC system.
- Record the chromatogram. The retention times for the two enantiomers will differ, allowing for their separation and quantification.

Conclusion



ent-Florfenicol-d3 is an indispensable tool for researchers and scientists in the fields of drug development, veterinary medicine, and food safety.[4] Its well-defined chemical properties make it an ideal internal standard for the accurate and precise quantification of Florfenicol and its metabolites.[1] The experimental protocols and workflows detailed in this guide provide a robust framework for the application of ent-Florfenicol-d3 in ensuring reliable data for pharmacokinetic studies, residue analysis, and other critical research.

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